4-(4-Trifluoromethylbenzoyl)isoquinoline
Description
Properties
IUPAC Name |
isoquinolin-4-yl-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO/c18-17(19,20)13-7-5-11(6-8-13)16(22)15-10-21-9-12-3-1-2-4-14(12)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFGSPGYKBMXNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Trifluoromethylbenzoyl)isoquinoline is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group and an isoquinoline moiety. Its chemical structure can be represented as follows:
This compound exhibits unique physicochemical properties that influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in critical metabolic pathways, potentially leading to altered cellular functions.
- Modulation of Signal Transduction Pathways : It may affect pathways related to cell proliferation and apoptosis, contributing to its antiproliferative effects.
- Antimycobacterial Activity : Preliminary studies suggest that it could have activity against Mycobacterium tuberculosis, similar to other isoquinoline derivatives .
Biological Activity Overview
Recent studies have explored the biological activities of this compound, revealing promising results across various assays:
Case Studies
-
Antitubercular Activity :
A study screened various compounds for antitubercular properties and identified this compound as having significant activity against M. tuberculosis with a reported MIC value indicating effective inhibition . -
Anticancer Potential :
In vitro assays demonstrated that this compound inhibits the proliferation of several cancer cell lines, including breast and colon cancer models. The mechanism appears linked to the induction of apoptosis and cell cycle arrest . -
Enzyme Inhibition :
Research has indicated that this compound inhibits key enzymes involved in tumor metabolism, suggesting potential use as a therapeutic agent in cancer treatment. This includes inhibition of drug efflux pumps associated with multidrug resistance (MDR) in cancer cells .
Scientific Research Applications
Medicinal Chemistry
- Therapeutic Agent Development : 4-(4-Trifluoromethylbenzoyl)isoquinoline serves as a scaffold for developing new therapeutic agents. Its derivatives have shown potential as inhibitors of various kinases involved in cancer progression, suggesting applications in oncology.
- Biological Activity : Research indicates that isoquinoline derivatives exhibit diverse biological activities, including antimicrobial and anticancer properties. The specific interactions of this compound with cellular membranes are under investigation to understand its pharmacokinetic properties better.
- In Silico Studies : Computational docking studies suggest that this compound can effectively bind to specific molecular targets, indicating its potential as a lead compound in drug discovery.
Material Science
- Synthesis of Advanced Materials : The compound is utilized in synthesizing advanced materials, particularly those requiring specific electronic properties due to the trifluoromethyl substitution. This feature can enhance the performance of materials in electronic applications.
- Polymer Chemistry : this compound can be incorporated into polymer matrices to impart unique characteristics such as thermal stability and chemical resistance, making it suitable for industrial applications .
Case Studies
- Anticancer Activity : A recent study investigated the anticancer potential of isoquinoline derivatives, including this compound. The results showed significant inhibition of cell proliferation in various cancer cell lines, highlighting its potential as a chemotherapeutic agent.
- Antimicrobial Properties : Another study focused on the antimicrobial activity of this compound against several pathogens. The findings indicated that it exhibited promising antibacterial effects, suggesting further exploration for use in treating infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Isoquinoline Derivatives
CDK4 Inhibitors: (Z)-4-(Aminomethylene)isoquinoline-1,3-diones
Compounds such as 61, 62, and 63 (Figure 13 in ) feature a (Z)-4-(aminomethylene)isoquinoline-1,3-dione scaffold. These derivatives exhibit potent CDK4 inhibition, with IC50 values of 27 nM (Compound 61) and 2 nM (Compounds 62 and 63) . The trifluoromethyl group in 4-(4-Trifluoromethylbenzoyl)isoquinoline contrasts with the aminomethylene and diketone moieties in these CDK4 inhibitors. Key differences include:
- Selectivity: CDK4 inhibitors in show >10-fold selectivity over CDK1/2, whereas the activity profile of this compound remains uncharacterized but may differ due to steric and electronic factors.
Cytotoxic 1,2-Diaryl-5,6-Dihydropyrrolo[2,1-a]isoquinolines
Compounds 6a and 6c (–4) demonstrate cytotoxic activity against breast cancer (T47D: IC50 ~1.93–33.84 µM) and HeLa cells. Their mechanism involves estrogen receptor (ERα) binding, as shown via docking studies . In comparison:
- Structural Complexity: The dihydropyrrolo[2,1-a]isoquinoline core in 6a/6c introduces conformational rigidity absent in this compound.
- Substituent Effects : The trifluoromethylbenzoyl group may enhance membrane permeability due to increased lipophilicity (logP) compared to the methoxy and piperidinyl groups in 6a/6c.
ABCB1 Modulator: Phenethylisoquinoline Alkaloid
The phenethylisoquinoline alkaloid in contains benzyloxy and methoxy groups, synthesized via Bischler-Napieralski reactions. This compound reverses multidrug resistance by modulating ABCB1 . Contrasting features include:
- Metabolic Stability: The trifluoromethyl group in this compound may resist oxidative metabolism better than the benzyloxy groups, which are prone to enzymatic cleavage.
- Synthetic Accessibility: The target compound’s simpler synthesis (implied by commercial availability) contrasts with multi-step routes for the phenethylisoquinoline alkaloid.
DPQ: 3,4-Dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinoline
DPQ () is a biochemical tool compound with a piperidinylbutoxy chain. Its hydrophilic side chain likely improves aqueous solubility compared to the aromatic trifluoromethylbenzoyl group, which may prioritize blood-brain barrier penetration .
Data Table: Key Properties of Compared Compounds
Physicochemical and Pharmacokinetic Considerations
- Basicity: The isoquinoline core has a pKa of ~5.14 (). The electron-withdrawing trifluoromethylbenzoyl group may further reduce basicity, decreasing protonation at physiological pH and altering membrane permeability .
- Metabolic Stability : The trifluoromethyl group is resistant to oxidation, offering advantages over compounds with benzyloxy or methoxy groups (e.g., ), which are susceptible to CYP450-mediated metabolism.
Preparation Methods
Acylation of Isoquinoline Precursors
A key step in the synthesis of 4-(4-Trifluoromethylbenzoyl)isoquinoline involves the introduction of the 4-trifluoromethylbenzoyl group onto an isoquinoline or tetrahydroisoquinoline precursor. According to patent US4001411A, acylation can be achieved starting from 1-cyano-1,2-dihydro- or 1-cyano-1,2,3,4-tetrahydroisoquinolines substituted at the 2-position by an acyl residue (R--CO--), which can be manipulated to yield the desired acylated isoquinoline derivatives.
- The acyl group migration and hydrogenation steps are performed over Raney nickel catalyst at elevated temperature and pressure.
- Subsequent reaction with reagents such as chloracetyl chloride enables the formation of intermediates that can be cyclized to the target compound.
- Reaction solvents include benzene, hexane, tert-butanol, tetrahydrofuran (THF), dioxane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.
- Reaction temperatures range from -20°C to the boiling point of the solvent.
- Reaction times vary from 15 minutes to 30 hours, with a preferred window of 10 to 14 hours.
Cyclization via Isoquinoline N-Oxide Intermediates
A modern and efficient approach to isoquinoline derivatives involves the use of isoquinoline N-oxide intermediates, which can be synthesized from 2-alkynylbenzaldoximes and subsequently deoxygenated to yield substituted isoquinolines.
- 2-Alkynylbenzaldoximes are cyclized in the presence of catalytic silver triflate (AgOTf) and carbon disulfide (CS2) in DMF at moderate temperatures (~40-60°C).
- The cyclization forms isoquinoline N-oxide intermediates, which are then deoxygenated by CS2 to yield isoquinoline derivatives.
- For halogenated derivatives, bromination with Br2 and NaHCO3 precedes the deoxygenation step.
- This method provides good to high yields (65-89%) of 4-substituted isoquinolines.
- The reaction is conducted under mild conditions and tolerates various electron-donating and electron-withdrawing substituents, making it adaptable for trifluoromethylbenzoyl substitution after suitable precursor modification.
One-Pot Synthesis of Bridged Isoquinoline Derivatives
A recent synthetic strategy involves one-pot synthesis of 1,4-bridged dihydroisoquinolin-3-ones from cyclic 1,3-diketones, which may be adapted for functionalized isoquinolines bearing trifluoromethylbenzoyl groups.
- The process involves O-nucleophilic substitution of cyclic 1,3-diketones followed by elimination and hydrolysis steps.
- Catalytic trifluoromethanesulfonic acid (TfOH) is used to inhibit side reactions and promote selective formation of the desired isoquinoline skeleton.
- This method operates under mild reaction conditions and provides facile access to isoquinoline frameworks.
- Although this approach focuses on bridged dihydroisoquinolinones, the underlying mechanism and mild conditions suggest potential applicability for synthesizing 4-substituted isoquinolines such as this compound.
Comparative Summary of Preparation Methods
Detailed Research Findings and Notes
- The acylation approach allows for the preparation of optically active derivatives by starting from chiral tetrahydroisoquinoline precursors, which is valuable for pharmaceutical applications.
- The N-oxide cyclization method represents a versatile and efficient synthetic route, with mechanistic studies supporting a 6-endo-dig cyclization pathway facilitated by electrophilic activation.
- The one-pot diketone method highlights the importance of controlling nucleophilic substitution and oxidation steps to achieve selective isoquinoline formation, with trifluoromethanesulfonic acid playing a critical catalytic role.
- Solvent choice and reaction temperature critically influence yield and selectivity across methods. DMF is commonly used due to its polarity and ability to dissolve diverse reagents.
- Reaction monitoring by thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) is standard practice to ensure completion and purity.
Q & A
What are common synthetic routes for synthesizing 4-(4-Trifluoromethylbenzoyl)isoquinoline derivatives?
Level: Basic
Methodological Answer:
Synthesis typically involves fragment-based strategies and cross-coupling reactions. For example:
- Fragment merging : A "merging by design" approach combines monosubstituted isoquinoline fragments at different ring positions (e.g., 1-, 3-, or 4-positions) to optimize binding affinity without requiring X-ray structural data .
- Cross-dehydrogenative coupling : Reactions with substituted toluenes and isoquinoline derivatives yield N-alkyl amides (37–91% yields), with substituent positions (e.g., bromine at 4-, 5-, or 6-positions) influencing regioselectivity .
- Multi-step functionalization : Example protocols include acyl-chlorination, cyclopropylamine replacement, and BOP reagent-mediated coupling (e.g., 82% yield for sulfonamide derivatives) .
How can computational modeling guide the design of isoquinoline-based compounds?
Level: Basic
Methodological Answer:
Computational tools predict toxicity, reduction potentials, and binding interactions:
- Toxicity prediction : PROTOX and Lazar QSAR models compare scaffold safety. For example, 1,4-isoquinoline is computationally predicted to be less toxic and mutagenic than naphthalene .
- Reduction potential optimization : Density functional theory (DFT) calculates substituent effects (e.g., -NH₂ lowers reduction potential to −3.26 V, enhancing photocatalytic yields by 64%) .
How do substituent positions on the isoquinoline ring influence catalytic activity?
Level: Advanced
Methodological Answer:
Substituent effects are quantified experimentally and theoretically:
| Substituent (6-position) | Reduction Potential (V) | Photocatalytic Yield |
|---|---|---|
| -NH₂ | −3.26 | 64% |
| -CN | −2.51 | 32% |
| -H (Baseline) | −3.10 | 40% |
| Electron-donating groups (e.g., -NH₂) enhance electron density, improving reductive borylation efficiency . Substituents at the 4-position (e.g., trifluoromethyl) may sterically hinder cross-coupling reactions, requiring solvent optimization . |
What strategies resolve contradictions in structure-activity relationship (SAR) studies?
Level: Advanced
Methodological Answer:
Address discrepancies through:
- Iterative validation : Replicate experiments under standardized conditions (e.g., solvent purity, catalyst loading) .
- Computational cross-check : Compare DFT-predicted reduction potentials with experimental yields to identify outliers (e.g., unexpected steric effects in bulky substituents) .
- Fragment-library screening : Test monosubstituted derivatives to isolate positional effects before merging fragments .
What methodologies assess the toxicity profile of isoquinoline derivatives?
Level: Advanced
Methodological Answer:
- In silico prediction : PROTOX classifies 1,4-isoquinoline as non-toxic (class 6/6), while Lazar models confirm lower hepatotoxicity vs. naphthalene .
- Experimental validation : Mini-Ames assays compare mutagenicity; isoquinoline derivatives show reduced mutagenic potential .
- Metabolic profiling : Monitor NOx emissions during thermal decomposition using gas chromatography .
What analytical techniques characterize isoquinoline derivatives?
Level: Basic
Methodological Answer:
- Chromatography : Flash silica gel chromatography purifies intermediates (e.g., 82% purity for sulfonamide derivatives) .
- Spectroscopy : HPLC monitors reaction completion (e.g., mCPBA oxidation), while MS (e.g., M+H+ = 570) confirms molecular weight .
- X-ray crystallography : Optional for resolved structures; fragment-based designs often bypass this step .
How can cross-coupling reactions involving isoquinoline derivatives be optimized?
Level: Advanced
Methodological Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for BOP-mediated couplings to stabilize intermediates .
- Regioselective control : Introduce electron-withdrawing groups (e.g., -Br at 4-position) to direct coupling to less hindered sites .
- Catalyst screening : Silver triflate catalyzes 2-alkynylbenzaldoxime reactions for isoquinoline core formation (e.g., 58–82% yields) .
What biological activities are reported for isoquinoline derivatives?
Level: Basic
Methodological Answer:
- Anticancer activity : Tropoloisoquinoline and naphthylisoquinoline derivatives inhibit proliferation via apoptosis induction (IC₅₀ = 1–10 µM in vitro) .
- Enzyme inhibition : Derivatives targeting KEAP1 show promise in disrupting protein-protein interactions (e.g., IC₅₀ < 5 µM) .
- Anti-inflammatory effects : Merged fragments exhibit sub-micromolar potency in biochemical screens .
How is the efficacy of isoquinoline derivatives validated in enzyme inhibition assays?
Level: Advanced
Methodological Answer:
- Dose-response curves : Measure IC₅₀ values using fluorescence-based assays (e.g., SigmaStat for statistical significance, p < 0.05) .
- Selectivity profiling : Test against off-target enzymes (e.g., caspases) to rule out non-specific binding .
- Structural analogs : Compare activity of 4-trifluoromethyl vs. 4-fluoro derivatives to isolate electronic effects .
How should researchers handle discrepancies in photocatalytic efficiency data?
Level: Advanced
Methodological Answer:
- Controlled variable testing : Fix reaction parameters (e.g., light intensity, solvent purity) to isolate substituent effects .
- Data normalization : Express yields relative to a baseline photocatalyst (e.g., complex B at 40% yield) .
- Theoretical alignment : Validate outliers using DFT-calculated reduction potentials to identify experimental artifacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
